molecular formula C14H20N2O2 B14676737 (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide CAS No. 28116-76-9

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

Cat. No.: B14676737
CAS No.: 28116-76-9
M. Wt: 248.32 g/mol
InChI Key: KTCXHFCSSCFGHG-OLZOCXBDSA-N
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Description

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a chiral compound with a specific stereochemistry. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methoxyaniline.

    Formation of Intermediate: Cyclohexanone undergoes a reaction with 4-methoxyaniline to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the desired stereochemistry.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: Shares a similar structure but with different substituents.

    (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: Another compound with a similar cyclohexane backbone but different functional groups.

Uniqueness

(1R,2S)-2-Amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it valuable for diverse applications in research and industry.

Properties

CAS No.

28116-76-9

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,2S)-2-amino-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h6-9,12-13H,2-5,15H2,1H3,(H,16,17)/t12-,13+/m1/s1

InChI Key

KTCXHFCSSCFGHG-OLZOCXBDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCC2N

Origin of Product

United States

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